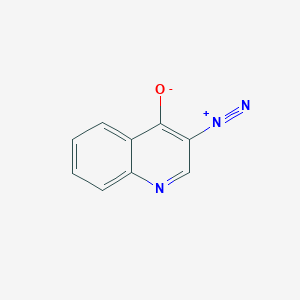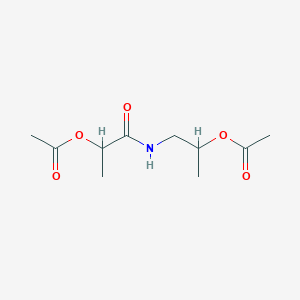
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate is a chemical compound with the molecular formula C10H17NO5 and a molar mass of 231.25 g/mol It is known for its unique structure, which includes both acetyloxy and propanoylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate typically involves the esterification of appropriate precursors. One common method involves the reaction of 2-acetyloxypropanoic acid with 2-amino-1-propanol in the presence of an acid catalyst to form the desired compound . The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-acetyloxypropanoic acid and 2-amino-1-propanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate involves its interaction with specific molecular targets. The acetyloxy and propanoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate: C10H17NO5
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: C11H22O4
Uniqueness
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for diverse interactions and reactivity compared to similar compounds.
Properties
CAS No. |
5455-68-5 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(2-acetyloxypropanoylamino)propan-2-yl acetate |
InChI |
InChI=1S/C10H17NO5/c1-6(15-8(3)12)5-11-10(14)7(2)16-9(4)13/h6-7H,5H2,1-4H3,(H,11,14) |
InChI Key |
FWRHMENEFVMCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




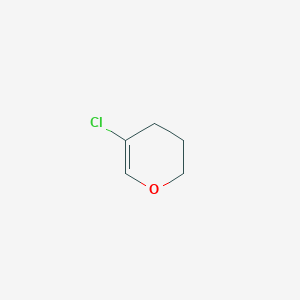

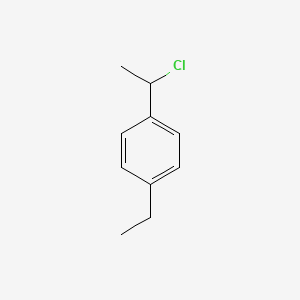



![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

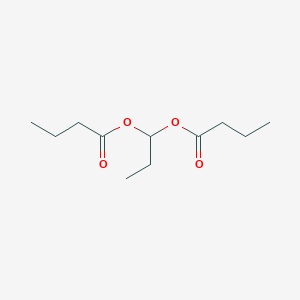
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

